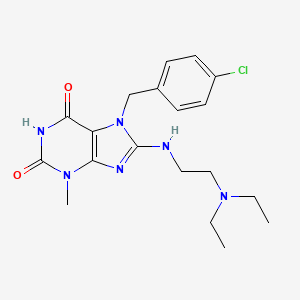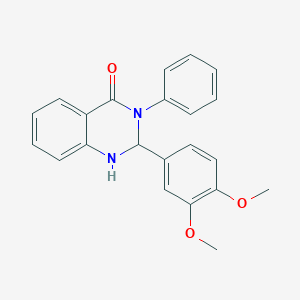![molecular formula C32H35N5O5S B11615328 [2-Methoxy-5-({4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenyl](piperidin-1-yl)methanone](/img/structure/B11615328.png)
[2-Methoxy-5-({4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenyl](piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]-4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]PHTHALAZIN-1-AMINE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, piperidine, morpholine, and sulfonyl groups
準備方法
The synthesis of N-[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]-4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]PHTHALAZIN-1-AMINE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
化学反応の分析
N-[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]-4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]PHTHALAZIN-1-AMINE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
科学的研究の応用
N-[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]-4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]PHTHALAZIN-1-AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism of action of N-[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]-4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]PHTHALAZIN-1-AMINE involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, altering their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
N-[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]-4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]PHTHALAZIN-1-AMINE can be compared with other similar compounds, such as those containing pyrrolidine or imidazole rings . These compounds share some structural similarities but may differ in their chemical properties, biological activities, and potential applications. The uniqueness of N-[4-METHOXY-3-(PIPERIDINE-1-CARBONYL)PHENYL]-4-[4-METHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]PHTHALAZIN-1-AMINE lies in its specific combination of functional groups and its potential for diverse applications.
特性
分子式 |
C32H35N5O5S |
|---|---|
分子量 |
601.7 g/mol |
IUPAC名 |
[2-methoxy-5-[[4-(4-methyl-3-morpholin-4-ylsulfonylphenyl)phthalazin-1-yl]amino]phenyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C32H35N5O5S/c1-22-10-11-23(20-29(22)43(39,40)37-16-18-42-19-17-37)30-25-8-4-5-9-26(25)31(35-34-30)33-24-12-13-28(41-2)27(21-24)32(38)36-14-6-3-7-15-36/h4-5,8-13,20-21H,3,6-7,14-19H2,1-2H3,(H,33,35) |
InChIキー |
CDNKNQRLXRMELL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)OC)C(=O)N5CCCCC5)S(=O)(=O)N6CCOCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-bromo-2-methyl-5-{[4-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate](/img/structure/B11615245.png)
![(5E)-5-{[2,5-Dimethyl-1-(pyridin-3-YL)-1H-pyrrol-3-YL]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11615265.png)

![9-[3-bromo-4-(dimethylamino)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B11615272.png)
![methyl 2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)-4,5-dimethoxybenzoate](/img/structure/B11615280.png)
![1-chloro-2-[(2-nitrophenyl)sulfanyl]-4-(propan-2-yl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B11615284.png)
![6-imino-N-(3-methoxypropyl)-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11615289.png)
![3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}-2-hydroxybenzoic acid](/img/structure/B11615297.png)
![3-Ethyl 6-methyl 4-{[3-(ethoxycarbonyl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11615305.png)
![2-[(4E)-2,5-dioxo-4-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)imidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11615306.png)


![4-(13-octylsulfanyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl)morpholine](/img/structure/B11615330.png)
![N-(4-chlorophenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B11615332.png)
